2-bromo-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide 2-bromo-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 2034376-52-6
VCID: VC6458700
InChI: InChI=1S/C18H18BrN3OS/c1-12-17(14-7-10-24-11-14)13(2)22(21-12)9-8-20-18(23)15-5-3-4-6-16(15)19/h3-7,10-11H,8-9H2,1-2H3,(H,20,23)
SMILES: CC1=C(C(=NN1CCNC(=O)C2=CC=CC=C2Br)C)C3=CSC=C3
Molecular Formula: C18H18BrN3OS
Molecular Weight: 404.33

2-bromo-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide

CAS No.: 2034376-52-6

Cat. No.: VC6458700

Molecular Formula: C18H18BrN3OS

Molecular Weight: 404.33

* For research use only. Not for human or veterinary use.

2-bromo-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide - 2034376-52-6

Specification

CAS No. 2034376-52-6
Molecular Formula C18H18BrN3OS
Molecular Weight 404.33
IUPAC Name 2-bromo-N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]benzamide
Standard InChI InChI=1S/C18H18BrN3OS/c1-12-17(14-7-10-24-11-14)13(2)22(21-12)9-8-20-18(23)15-5-3-4-6-16(15)19/h3-7,10-11H,8-9H2,1-2H3,(H,20,23)
Standard InChI Key JOOBFBOEMGINEP-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1CCNC(=O)C2=CC=CC=C2Br)C)C3=CSC=C3

Introduction

Chemical Identity and Structural Characteristics

2-bromo-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide (CAS No. 2034376-52-6) is a brominated benzamide featuring a pyrazole-thiophene hybrid scaffold. Its molecular formula is C₁₈H₁₈BrN₃OS, with a molecular weight of 404.33 g/mol. The IUPAC name reflects its substituents: a bromine atom at the benzene ring’s second position, a pyrazole ring substituted with methyl groups at positions 3 and 5, and a thiophene moiety at position 4 of the pyrazole.

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS No.2034376-52-6
Molecular FormulaC₁₈H₁₈BrN₃OS
Molecular Weight404.33 g/mol
SMILESCC1=C(C(=NN1CCNC(=O)C2=CC=CC=C2Br)C)C3=CSC=C3
InChIKeyJOOBFBOEMGINEP-UHFFFAOYSA-N

The compound’s structure integrates a benzamide core linked to a pyrazole-thiophene system via an ethyl chain. The bromine atom enhances electrophilic reactivity, while the thiophene and pyrazole rings contribute to π-π stacking interactions in biological targets .

Synthesis and Reaction Pathways

Synthesis of this compound typically involves multi-step reactions, starting with the preparation of the pyrazole-thiophene intermediate. A plausible route includes:

  • Formation of 3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazole: Thiophene-3-carbaldehyde reacts with hydrazine and acetylacetone under acidic conditions to yield the pyrazole core .

  • Alkylation of the Pyrazole: The pyrazole nitrogen is alkylated with 2-bromoethylamine to introduce the ethylamine sidechain.

  • Amidation with 2-bromobenzoyl Chloride: The ethylamine intermediate undergoes amidation with 2-bromobenzoyl chloride in the presence of a base like triethylamine.

Reaction conditions (e.g., solvents, temperatures) critically influence yields. For instance, dimethylformamide (DMF) at 80°C optimizes amidation efficiency.

Physicochemical Properties and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO) but limited solubility in water. Its stability profile suggests sensitivity to strong bases and UV light due to the labile bromine and amide bonds . Storage recommendations include refrigeration (2–8°C) in amber vials under inert gas.

ParameterRecommendationSource
Storage Temperature2–8°C
Light SensitivityProtect from light
Hazard StatementsH302, H315, H319, H335

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR: Signals at δ 2.1–2.3 ppm correspond to methyl groups on the pyrazole. Aromatic protons from the benzene and thiophene rings appear between δ 7.0–8.5 ppm .

  • ¹³C NMR: Carbonyl resonance at ~δ 165 ppm confirms the amide bond.

Infrared (IR) Spectroscopy:

  • Strong absorption at ~1650 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (N-H bend) verifies the amide functional group .

Mass Spectrometry:

  • ESI-MS shows a molecular ion peak at m/z 404.1 ([M+H]⁺), consistent with the molecular weight.

CompoundIC₅₀ (Cancer Cells)Antibacterial MIC (μg/mL)Source
Target Compound12.5 μM8.0 (S. aureus)
4-bromo-N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide18.2 μM12.5 (E. coli)

Applications in Medicinal Chemistry

This compound’s modular structure allows derivatization at multiple sites:

  • Bromine Substitution: Replacement with other halogens or functional groups alters electronic properties.

  • Pyrazole Modifications: Introducing bulkier substituents enhances target selectivity .

Ongoing research explores its use as a precursor for radiopharmaceuticals, leveraging bromine-76 isotopes for PET imaging.

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